molecular formula C7H6N2O3 B1282706 2-Amino-3-nitrobenzaldehyde CAS No. 97271-97-1

2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706
CAS No.: 97271-97-1
M. Wt: 166.13 g/mol
InChI Key: LDKGAMZVANIDGZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3. It is a yellow solid that is soluble in water and is one of the isomers of aminobenzaldehyde. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-nitrobenzaldehyde is the enzyme L-threonine transaldolase from Pseudomonas sp. (PsLTTA) . This enzyme plays a crucial role in the synthesis of amphenicol antibiotic chloramphenicol .

Mode of Action

This compound interacts with its target enzyme through a biocatalytic step mediated by L-threonine transaldolase . This interaction results in the conversion of 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . The compound’s mode of action is likely to involve a Schiff base mechanism, which involves the condensation reaction between a primary amine and an aldehyde or ketone .

Biochemical Pathways

The compound is involved in the chemoenzymatic synthesis of amphenicol antibiotic chloramphenicol . This process involves a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase . The compound also plays a role in the synthesis of β-hydroxy-α-amino acids .

Pharmacokinetics

The compound’s molecular weight (166134 Da) suggests that it may have favorable absorption and distribution characteristics

Result of Action

The result of the action of this compound is the production of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . This compound is a key intermediate in the synthesis of the antibiotic chloramphenicol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the biocatalytic step mediated by L-threonine transaldolase can be affected by the reaction conditions Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment

Preparation Methods

2-Amino-3-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the nitration of 2-aminobenzaldehyde. The nitration process typically uses nitric acid and sulfuric acid as reagents. Another method involves the reduction of 2-nitrobenzaldehyde using iron or iron(II) sulfate . Industrial production methods often employ catalytic hydrogenation in the presence of metal catalysts such as palladium on charcoal or skeletal nickel .

Chemical Reactions Analysis

2-Amino-3-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, iron powder, and potassium permanganate. Major products formed from these reactions include 2-aminobenzaldehyde and 2-amino-3-nitrobenzoic acid .

Comparison with Similar Compounds

2-Amino-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

2-amino-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKGAMZVANIDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540258
Record name 2-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97271-97-1
Record name 2-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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